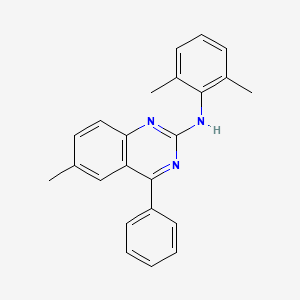

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine

説明

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine is a quinazoline derivative characterized by a bicyclic aromatic core (quinazoline) substituted with a methyl group at position 6, a phenyl group at position 4, and an amine-linked 2,6-dimethylphenyl moiety at position 2. Quinazolines are heterocyclic compounds of significant interest in medicinal and agrochemical research due to their structural versatility and bioactivity. The 2,6-dimethylphenyl group is notably prevalent in systemic fungicides, such as metalaxyl and benalaxyl, where it enhances lipophilicity and target binding .

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3/c1-15-12-13-20-19(14-15)22(18-10-5-4-6-11-18)26-23(24-20)25-21-16(2)8-7-9-17(21)3/h4-14H,1-3H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUULPPVNPQZAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=CC=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenyl and dimethylphenyl substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining consistent quality.

化学反応の分析

Types of Reactions

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

科学的研究の応用

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like cancer treatment or antimicrobial activity.

Industry: It can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

作用機序

The mechanism of action of N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues in Quinazoline Derivatives

Quinazoline derivatives often exhibit activity modulated by substituent patterns. For example:

- N-(4-methoxyphenyl)-6-nitroquinazolin-4-amine (3a): Features a nitro group at position 6 and a 4-methoxyphenyl substituent.

- N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) : Halogen substituents (bromo, fluoro) may improve binding affinity to hydrophobic enzyme pockets, contrasting with the target’s methyl/phenyl groups, which prioritize steric bulk and π-π interactions .

2,6-Dimethylphenyl-Containing Agrochemicals

The 2,6-dimethylphenyl group is a hallmark of acylalanine fungicides:

- Metalaxyl : A methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine derivative. Its alanine ester core facilitates inhibition of fungal RNA polymerase, whereas the quinazoline core of the target compound may interact with entirely different biological targets (e.g., kinases or DNA) .

- Benalaxyl: Substituted with a phenylacetyl group, this fungicide highlights how minor changes in the acyl group alter spectrum and potency. The rigid quinazoline core of the target compound likely reduces conformational flexibility compared to benalaxyl’s alanine backbone, impacting binding kinetics .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., nitro in 3a) increase quinazoline reactivity but may compromise stability. The target compound’s methyl and phenyl groups likely enhance steric shielding and aromatic stacking, improving pharmacokinetics .

Structural Rigidity :

- Quinazoline’s planar structure facilitates intercalation or enzyme inhibition, contrasting with the flexible alanine backbone of metalaxyl. This rigidity could limit the target compound’s bioavailability unless mitigated by solubilizing groups .

Synthetic Considerations :

- Methods for nitroquinazolines (e.g., formamidine intermediates) may require adaptation for methyl/phenyl-substituted derivatives, emphasizing protective group strategies or transition-metal catalysis .

生物活性

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their wide range of pharmacological properties, including anticancer, anti-inflammatory, and anticonvulsant activities. The structural diversity in these compounds allows for the modulation of their biological effects through various substitutions on the quinazoline core.

The biological activity of N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Modulation : It can interact with receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit potent anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study : A derivative of quinazoline demonstrated an EC50 value of 2 nM in apoptosis induction assays, highlighting the potential efficacy of this compound class in cancer therapy .

Anticonvulsant Activity

N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine has been evaluated for its anticonvulsant properties. In animal models, it showed significant activity against seizures induced by various chemical agents.

Research Findings : In a study using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test, certain analogs exhibited superior anticonvulsant activity compared to traditional treatments like Phenytoin .

Comparative Analysis with Other Quinazolines

The biological activity of N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine can be compared with other quinazoline derivatives to highlight its unique properties.

| Compound Name | Biological Activity | EC50/IC50 Values | Notes |

|---|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | Anticancer | 2 nM | Potent apoptosis inducer |

| N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine | Anticonvulsant | 30 mg/kg (effective dose) | Effective in MES and PTZ tests |

| N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine | Anticancer/Anticonvulsant | TBD | Potential dual-action compound |

Synthesis and Structure Activity Relationship (SAR)

The synthesis of N-(2,6-dimethylphenyl)-6-methyl-4-phenylquinazolin-2-amine typically involves multi-step reactions starting from readily available precursors. The structure activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring can significantly influence its biological activity.

Synthetic Route Example

- Formation of 2-Aminobenzamide : Reacting anthranilic acid with an appropriate amine.

- Cyclization : Using suitable aldehydes or ketones to form the quinazoline core.

- Substitution Reactions : Introducing various substituents to enhance biological activity.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。